methyl [(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetate
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Overview
Description
Methyl (3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxyacetate is a complex organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is a derivative of coumarin, characterized by its unique structure that includes a benzyl group, dimethyl groups, and a phenyl acetate moiety.
Preparation Methods
The synthesis of methyl (3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxyacetate typically involves several steps:
Starting Material: The synthesis begins with the preparation of the coumarin core structure.
Functionalization: The coumarin core is then functionalized by introducing the benzyl and dimethyl groups.
Esterification: The final step involves the esterification of the coumarin derivative with phenyl acetate under specific reaction conditions.
Industrial production methods often employ green chemistry principles, such as using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Methyl (3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl (3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxyacetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl (3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxyacetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Methyl (3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxyacetate can be compared with other coumarin derivatives:
Coumarin: The parent compound, widely used in perfumes and as a precursor for anticoagulants like warfarin.
7-Hydroxycoumarin: Known for its fluorescent properties and used in biochemical assays.
4-Methylcoumarin: Studied for its potential anti-inflammatory and antioxidant activities.
The uniqueness of methyl (3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxyacetate lies in its specific structural modifications, which confer distinct biological and chemical properties .
Properties
IUPAC Name |
methyl 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxy-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O5/c1-17-21-14-15-23(31-25(27(29)30-3)20-12-8-5-9-13-20)18(2)24(21)32-26(28)22(17)16-19-10-6-4-7-11-19/h4-15,25H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXVXZGBKFHYKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C3=CC=CC=C3)C(=O)OC)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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